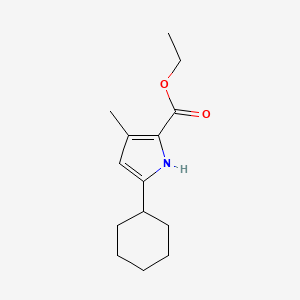

Ethyl 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylate

Description

Ethyl 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylate (CAS: 387827-18-1) is a pyrrole-based heterocyclic compound characterized by a cyclohexyl substituent at the 5-position, a methyl group at the 3-position, and an ethyl ester moiety at the 2-position of the pyrrole ring. Its molecular formula is C₁₅H₂₁NO₂, with a molecular weight of 247.33 g/mol. This compound is primarily utilized in medicinal chemistry and materials science due to its structural versatility, which allows for modifications to optimize biological activity or physicochemical properties. Its synthesis typically involves cyclocondensation reactions or functional group transformations, as seen in analogous pyrrole derivatives .

Properties

IUPAC Name |

ethyl 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-3-17-14(16)13-10(2)9-12(15-13)11-7-5-4-6-8-11/h9,11,15H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKCGBWFFTTXHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N1)C2CCCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of cyclohexylamine with ethyl acetoacetate under acidic or basic conditions to form the corresponding pyrrole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

2.1. Oxidation

Ethyl 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylate undergoes oxidation via reagents like potassium permanganate (KMnO₄) . This reaction typically converts the pyrrole ring into a pyridine-like structure or introduces oxygenated functional groups.

2.2. Reduction

Reduction using lithium aluminum hydride (LiAlH₄) targets the ester group, potentially hydrolyzing it to a carboxylic acid. This reaction is critical for generating biologically active derivatives in medicinal chemistry.

2.3. Electrophilic Substitution

The compound undergoes fluorination and chlorination due to the electron-rich pyrrole ring. Key examples include:

2.4. Saponification

Hydrolysis of the ethyl ester to the corresponding carboxylic acid is achieved using 10 M NaOH in ethanol at 90°C. This reaction is critical for generating water-soluble derivatives for biological assays .

Analytical and Spectroscopic Data

Structural confirmation is achieved via:

-

¹H NMR : Shifts in aromatic regions (e.g., δ 6.45–6.66 ppm for fluorinated derivatives) .

-

¹⁹F NMR : Fluorine signals (e.g., δ −156.45 ppm for 3-fluoro derivatives) .

-

HRMS : Accurate mass measurements (e.g., [M + H]⁺ = 144.04553 for fluorinated acids) .

This compound’s reactivity profile makes it valuable for developing bioactive molecules and advanced materials. Further research on its fluorination and substitution chemistry could unlock new therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylate has been explored for its potential therapeutic applications, particularly in drug development. Its biological activities include:

- Antimicrobial Properties : Recent studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

| Mycobacterium tuberculosis | < 5 µg/mL (in related derivatives) |

These results suggest that it could serve as a lead compound for developing new antibacterial agents .

The compound has shown potential in various biological assays, particularly in the context of anticancer research. Its mechanism of action is believed to involve interaction with specific molecular targets, modulating enzyme or receptor activity .

Case Study: Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, showcasing its potential as an anticancer agent. The specific pathways affected include apoptosis and cell cycle regulation .

Industrial Applications

In addition to its medicinal properties, this compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it a valuable building block for synthesizing more complex organic molecules .

Mechanism of Action

The mechanism of action of Ethyl 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The position of substituents significantly impacts reactivity and solubility.

- Ring Systems : Cyclohexyl and phenyl substituents at the 5-position improve lipophilicity, favoring membrane permeability in biological applications. In contrast, cyclopenta-fused derivatives (e.g., Ethyl 2-methyl-4-oxo-cyclopenta[b]pyrrole-3-carboxylate) exhibit planar structures that may enhance crystallinity .

Solubility and Stability

- This compound: Exhibits low water solubility (<1 mg/mL) but high stability in organic solvents (e.g., ethanol, DCM), making it suitable for hydrophobic drug formulations.

- Ethyl 3-formyl-1H-pyrrole-2-carboxylate : The polar formyl group increases aqueous solubility (~5 mg/mL) but reduces thermal stability due to aldehyde reactivity .

Biological Activity

Ethyl 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanism of action, and applications in medicinal chemistry.

- Molecular Formula : C14H21NO2

- Molecular Weight : 235.32 g/mol

- CAS Number : 2107154-64-1

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The compound features a carboxylic acid group capable of forming hydrogen bonds with enzymes or receptors, potentially modulating their activity. The hydrophobic cyclohexyl and methyl groups enhance binding affinity, which may lead to increased specificity for certain biological targets.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

| Mycobacterium tuberculosis | < 5 µg/mL (in related derivatives) |

These results indicate that the compound may serve as a lead for developing new antibacterial agents, particularly against resistant strains .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, with IC50 values ranging from 7 to 20 µM depending on the specific cell type.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 µM |

| HeLa (Cervical Cancer) | 14 µM |

| A549 (Lung Cancer) | 12 µM |

The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and modulation of cell cycle progression, particularly affecting the S phase .

Case Studies

-

Antibacterial Efficacy Against MRSA :

A study explored the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant antibacterial activity with an MIC value comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating resistant infections . -

Cytotoxicity in Cancer Cells :

In another investigation, the compound was tested against various cancer cell lines, revealing that it effectively reduced cell viability in a dose-dependent manner. The study highlighted its potential as a candidate for further development into anticancer therapies targeting specific pathways involved in tumor growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.